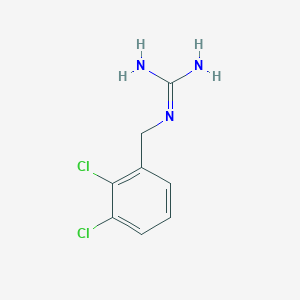

1-(2,3-Dichlorobenzyl)guanidine

Description

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2-[(2,3-dichlorophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-3-1-2-5(7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

InChI Key |

MWUQPNIIARRHFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Structure-Activity Relationship of Benzylguanidine Analogs: A Technical Guide

Executive Summary

Benzylguanidine analogs represent a critical class of "false neurotransmitters" designed to exploit the norepinephrine transporter (NET/SLC6A2) and vesicular monoamine transporters (VMAT) for the targeting of neuroendocrine tumors (neuroblastoma, pheochromocytoma) and cardiac sympathetic imaging. Unlike endogenous norepinephrine (NE), these analogs are engineered to resist metabolic degradation by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), ensuring prolonged intracellular retention.

This guide dissects the structural determinants regulating NET affinity, VMAT translocation, and metabolic stability, providing a roadmap for the rational design of next-generation radiopharmaceuticals.

The Pharmacophore: Structural Deconstruction

The benzylguanidine scaffold mimics the ethylamine side chain of norepinephrine but replaces the catechol hydroxyls with a benzene ring and the amine with a guanidine group. The SAR is governed by three distinct zones:

Zone A: The Guanidine Moiety (The "Warhead")

-

Charge State: At physiological pH (7.4), the guanidine group (

) is fully protonated. This cationic charge is non-negotiable; it forms a critical salt bridge with the aspartate residue (likely Asp75 ) in the primary substrate binding site (S1) of the NET transporter. -

Substitution: Alkyl substitution on the guanidine nitrogens generally abolishes NET affinity. The terminal amino groups must remain unsubstituted to maintain hydrogen bond donor capability.

Zone B: The Linker (The "Spacer")

-

Length: The one-carbon (benzyl) linker is optimal for the specific balance of NET uptake and retention.

-

Benzyl (1-C): High affinity for NET; resistant to rapid efflux.

-

Phenethyl (2-C): While phenethylguanidines often show higher initial NET affinity (closer mimic to NE), they frequently exhibit faster washout kinetics, making them less ideal for radiotherapeutic retention.

-

-

Alpha-Methylation: Introduction of a methyl group at the benzylic position (resembling amphetamine) can increase lipophilicity but often introduces chirality issues without significantly enhancing metabolic stability, as the molecule is already resistant to MAO.

Zone C: The Aromatic Ring (The "Anchor")

-

Halogen Positioning: This is the primary driver of selectivity.

-

Meta-Substitution: The meta position is the "sweet spot." It mimics the 3-hydroxyl group of norepinephrine, facilitating hydrogen bonding or electrostatic interactions within the binding pocket without steric clash. Meta-iodobenzylguanidine (MIBG) is the gold standard.

-

Para-Substitution: Generally detrimental. Para-substitution often clashes with the steric boundaries of the NET binding site. For example, para-fluorobenzylguanidine ([18F]PFBG) demonstrates significantly lower affinity (

) compared to its meta counterpart ( -

Ortho-Substitution: Sterically disfavored due to interference with the linker flexibility.

-

Visualization: SAR & Mechanism of Action

The following diagram illustrates the dual-transport mechanism (NET uptake and VMAT storage) that defines the efficacy of these analogs.

Caption: Kinetic pathway of MIBG. Active transport via NET (Uptake-1) is followed by sequestration into storage granules via VMAT, preventing efflux.

Comparative Data: Substituent Effects

The following table summarizes the impact of structural variations on NET affinity (

| Analog | Structure | NET Affinity ( | Relative Uptake (C6-hNET Cells) | Significance |

| Norepinephrine (NE) | 3,4-dihydroxy-phenethylamine | ~2.0 µM | 100% (Reference) | Endogenous substrate; metabolically unstable. |

| MIBG | m-iodobenzylguanidine | 1.72 ± 0.58 µM | ~400% vs control | Gold standard; resists MAO/COMT. |

| [18F]MFBG | m-fluorobenzylguanidine | 4.86 ± 0.59 µM | Lower than MIBG | Good PET tracer, but lower affinity than Iodine analogs. |

| [18F]PFBG | p-fluorobenzylguanidine | 9.8 ± 2.5 µM | Poor | Para substitution reduces affinity ~2-fold vs meta. |

| LMI1195 | m-bromo-p-(fluoro-propoxy) | 5.16 ± 2.83 µM | High (Specific) | Engineered for rapid liver clearance; retains NET specificity. |

Data aggregated from Zhang et al. (2014) and comparative literature.

Experimental Protocols

Protocol A: Synthesis of MIBG (Wieland Method)

This is the foundational protocol for synthesizing the benzylguanidine core. Objective: Synthesis of unlabeled meta-iodobenzylguanidine hemisulfate.

-

Reagents:

-

Procedure:

-

Condensation: Mix m-iodobenzylamine HCl and cyanamide in a round-bottom flask.

-

Reflux: Heat the mixture at 100°C for 4 hours. The reaction proceeds via nucleophilic attack of the amine on the cyanamide carbon.

-

Workup: Dissolve the resulting oily residue in minimal water.

-

Salt Formation: Slowly add

to precipitate MIBG bicarbonate.[1] Filter and wash with cold water.[1] -

Conversion: Suspend the bicarbonate salt in water and add

dropwise until dissolved (pH ~5). -

Crystallization: Cool to 4°C. MIBG hemisulfate crystals will precipitate. Recrystallize from water/ethanol (50:50).[1]

-

-

Validation:

Protocol B: Competitive NET Binding Assay

Objective: Determine the

-

Cell Line: SK-N-SH (human neuroblastoma) or HEK-293 transfected with hNET.

-

Radioligand:

or -

Workflow:

-

Seeding: Plate cells in 24-well plates (

cells/well) and culture for 24h. -

Buffer Prep: Use Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent oxidation if using NE).

-

Incubation:

-

Add radioligand (fixed concentration, e.g., 10 nM).

-

Add test analog (serial dilutions:

M to -

Incubate at 37°C for 1 hour.

-

-

Termination: Rapidly aspirate buffer and wash cells

with ice-cold KRH buffer (stops transport). -

Lysis: Solubilize cells with 1N NaOH.

-

Counting: Measure radioactivity in a gamma counter (for I-123) or liquid scintillation counter (for H-3).

-

-

Analysis:

-

Plot % Specific Binding vs. Log[Concentration].

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Modern Translation: The LMI1195 Evolution

While MIBG is the standard for SPECT, Positron Emission Tomography (PET) requires F-18. Direct fluorination of the benzene ring (MFBG) often yields lower specific activity or affinity.

LMI1195 (Flubida) represents a structural leap.

-

Structure: N-[3-bromo-4-(3-[18F]fluoro-propoxy)-benzyl]-guanidine.[3][4]

-

SAR Logic:

-

3-Bromo: Provides the bulk and lipophilicity in the meta position (mimicking iodine).

-

4-Alkoxy Chain: The para position, usually sensitive to steric clash, is used here to attach a fluorinated alkyl chain. Surprisingly, this long chain does not abolish NET binding.

-

Benefit: The increased lipophilicity allows for rapid blood clearance and low liver retention compared to MIBG, improving the heart-to-background signal ratio in cardiac imaging.

-

References

-

Wieland, D. M., et al. (1980).[2] "Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine." Journal of Nuclear Medicine. Link

-

Zhang, H., et al. (2014).[5] "Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter." European Journal of Nuclear Medicine and Molecular Imaging. Link

-

Sisson, J. C., et al. (2009). "Metaiodobenzylguanidine to map scintigraphically the adrenergic nervous system." Methods in Enzymology. Link

-

Gaertner, F. C., et al. (2013). "First-in-human biodistribution and radiation dosimetry of the novel 18F-labeled cardiac neuronal PET tracer LMI1195." Journal of Nuclear Medicine. Link

-

Solbach, C., et al. (2008). "Structure-activity relationships of fluorine-18 labeled benzylguanidine derivatives." Journal of Medicinal Chemistry. Link

Sources

- 1. A convenient Simple Method for Synthesis of Meta-iodobenzylguanidine (MIBG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subcellular storage and release mode of the novel 18F-labeled sympathetic nerve PET tracer LMI1195 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodistribution and radiation dosimetry of LMI1195: first-in-human study of a novel 18F-labeled tracer for imaging myocardial innervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. [scholars.duke.edu]

Sympatholytic Mechanisms of 1-(2,3-Dichlorobenzyl)guanidine

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

1-(2,3-Dichlorobenzyl)guanidine represents a distinct class of Adrenergic Neuron Blocking Agents (ANBAs) . Unlike receptor antagonists (e.g., phentolamine or atenolol) that block post-synaptic receptors, this compound acts pre-synaptically to silence the sympathetic nerve terminal itself.

Its mechanism is defined by a "Trojan Horse" strategy: it utilizes the norepinephrine transporter (NET) to breach the presynaptic terminal, accumulates within storage vesicles, and uncouples the electrical excitation of the neuron from the secretion of neurotransmitters. This guide details the molecular pharmacodynamics, structural determinants, and validation protocols required to study this compound.

Part 1: Molecular Pharmacology & Pharmacodynamics

The sympatholytic action of 1-(2,3-Dichlorobenzyl)guanidine is not immediate; it requires active transport and intracellular accumulation. The mechanism proceeds in three distinct phases.

Phase 1: The "Trojan Horse" Entry (Uptake-1 Dependency)

The compound is a substrate for the Norepinephrine Transporter (NET) , also known as Uptake-1.[1]

-

Mechanism: The guanidine moiety mimics the protonated amine of norepinephrine (NE). The 2,3-dichlorobenzyl tail provides the lipophilic anchor necessary for high-affinity binding to the transporter.

-

Competitive Inhibition: It competes with endogenous NE for reuptake. However, its primary sympatholytic effect is not reuptake inhibition (which would be sympathomimetic) but rather its entry into the axoplasm.

-

Validation: The sympatholytic effect is abolished by NET inhibitors (e.g., cocaine or desipramine), proving that intracellular access is a prerequisite for activity.

Phase 2: Vesicular Displacement & False Transmission

Once inside the axoplasm, the compound is targeted by the Vesicular Monoamine Transporter (VMAT2) .

-

Accumulation: It is pumped into synaptic vesicles, displacing endogenous NE stores into the cytoplasm (where they are degraded by MAO).

-

False Transmitter: Upon nerve depolarization, the vesicles release 1-(2,3-Dichlorobenzyl)guanidine instead of NE. Since the guanidine compound has negligible affinity for post-synaptic

or

Phase 3: Excitation-Secretion Uncoupling (The Bretylium Effect)

Distinct from simple depletion (seen with reserpine), benzylguanidines exert a local anesthetic-like stabilizing effect on the inner neuronal membrane.

-

Action: They inhibit the fusion of vesicles with the presynaptic membrane.

-

Result: Even if NE remains in the vesicles, the nerve impulse fails to trigger exocytosis. This results in a profound sympathoplegia without necessarily depleting all catecholamines initially.

Visualization: The Pathway of Blockade

Caption: Figure 1. The uptake-dependent mechanism of adrenergic neuron blockade.[1] The compound utilizes NET to enter the neuron and blocks exocytosis at the vesicular level.

Part 2: Structural Activity Relationship (SAR)

The specific 1-(2,3-Dichlorobenzyl)guanidine structure is optimized for neuron blockade rather than receptor agonism.

| Structural Feature | Pharmacological Consequence |

| Guanidine Head Group | Essential for recognition by NET (mimics the amine of NE). Strongly basic (pKa > 12), ensuring it is protonated at physiological pH. |

| Benzyl Linker | The single carbon bridge (benzyl) vs. no bridge (phenyl) or double bond (benzylidene) is critical. Benzyl favors blockade (Bethanidine-like). Benzylidene favors |

| 2,3-Dichloro Substitution | Lipophilicity: Enhances membrane penetration and affinity for the hydrophobic pocket of NET. Metabolic Stability: Protects the ring from hydroxylation. Potency: Ortho-substitution (2-position) sterically hinders MAO degradation, prolonging intracellular half-life. |

Part 3: Experimental Validation Protocols

To confirm the mechanism of 1-(2,3-Dichlorobenzyl)guanidine as an adrenergic neuron blocker (and not an antagonist), the following self-validating protocols are required.

Protocol A: The Isolated Vas Deferens Assay (Gold Standard)

This assay differentiates between receptor blockade (Post-synaptic) and neuron blockade (Pre-synaptic).

Objective: Demonstrate that the compound inhibits responses to electrical stimulation (nerve-mediated) but potentiates or leaves unchanged the response to exogenous Norepinephrine.

Methodology:

-

Tissue Preparation: Isolate Guinea Pig or Rat Vas Deferens.

-

Buffer: Krebs-Henseleit solution, oxygenated (95% O2 / 5% CO2) at 37°C.

-

Stimulation: Platinum ring electrodes. Parameters: 0.1 Hz, 1 ms duration, supramaximal voltage (e.g., 60V).

-

Workflow:

-

Step 1 (Baseline): Establish stable twitch response to Electrical Field Stimulation (EFS).

-

Step 2 (Drug Application): Add 1-(2,3-Dichlorobenzyl)guanidine (10 nM – 10 µM).

-

Step 3 (Observation): Observe gradual decline in twitch height (Sympathoplegia).

-

Step 4 (Differentiation Challenge): Stop EFS. Add exogenous Norepinephrine (NE) to the bath.

-

Step 5 (Reversal Check): Wash out drug. Add D-Amphetamine (1 µM).

-

Interpretation of Results:

-

If Neuron Blocker: EFS response is abolished. Exogenous NE response is preserved or potentiated (due to NET blockade preventing NE clearance). The blockade is reversed by Amphetamine (which displaces the blocker from the nerve terminal).

-

If Receptor Antagonist: Both EFS and Exogenous NE responses are abolished.

Protocol B: [3H]-Norepinephrine Uptake Assay

Objective: Confirm the compound interacts with NET.

-

System: Synaptosomes prepared from rat cerebral cortex or HEK293 cells expressing hNET.

-

Tracer: [3H]-Norepinephrine (levo-rotatory).

-

Incubation: Incubate synaptosomes with [3H]-NE +/- Test Compound for 5-10 mins at 37°C.

-

Control: Desipramine (10 µM) to define non-specific uptake.

-

Calculation:

represents the affinity for the transporter. A high affinity (low nM range) confirms the "Trojan Horse" entry capability.

Visualization: Experimental Logic Flow

Caption: Figure 2. Decision tree for differentiating presynaptic neuron blockade from postsynaptic receptor antagonism using the Vas Deferens assay.

Part 4: Translational Implications & Toxicity

While highly effective as sympatholytics, compounds in this class (like Guanethidine and Bethanidine) have largely been replaced by receptor-selective agents. However, they remain critical tools for "Chemical Sympathectomy" in research.

Key Translational Challenges:

-

Orthostatic Hypotension: Because the blockade is use-dependent (blocking the reflex arc), patients/animals lose the ability to compensate for posture changes.

-

Supersensitivity: Chronic use leads to upregulation of post-synaptic receptors (denervation supersensitivity). A sudden release of catecholamines (e.g., from a pheochromocytoma or drug interaction) can cause hypertensive crisis.[1]

-

Initial Pressor Effect: Upon rapid IV administration, the initial displacement of NE from vesicles can cause a transient spike in blood pressure before the blockade sets in.

References

-

Boura, A. L., & Green, A. F. (1963). Adrenergic neurone blockade and other acute effects caused by N-benzyl-N'N"-dimethylguanidine and its ortho-chloro derivative.[2] British Journal of Pharmacology and Chemotherapy, 20(1), 36–55.[2] Link

-

Mitchell, J. R., & Oates, J. A. (1970). Guanethidine and related agents. I. Mechanism of the selective blockade of adrenergic neurons and its antagonism by drugs. Journal of Pharmacology and Experimental Therapeutics, 172(1), 100-107. Link

-

Maxwell, R. A. (1982). Adrenergic neuron blocking drugs: mechanism of action. British Journal of Clinical Pharmacology, 13(S1), 35S-44S. Link

-

Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill Education. Link

Sources

Molecular Weight and Chemical Structure of 2,3-DCBG: A Technical Guide

This is an in-depth technical guide on the molecular characteristics, synthesis, and pharmacological context of 2,3-DCBG (N²-(2,3-dichlorobenzyl)guanine), a structural analog within the class of PolC-targeting antimicrobial agents .

Executive Summary

2,3-DCBG (N²-(2,3-dichlorobenzyl)guanine) is a synthetic guanine derivative and a structural isomer of the potent antibiotic lead compound Ibezapolstat (3,4-DCBG). It belongs to the class of N²-substituted 7-alkylguanines , which act as competitive inhibitors of the bacterial DNA polymerase IIIC (PolC). While the 3,4-dichlorobenzyl isomer (Ibezapolstat) has advanced to clinical trials for Clostridioides difficile infections, the 2,3-DCBG isomer serves as a critical Structure-Activity Relationship (SAR) probe, defining the steric and electronic requirements of the PolC active site.

This guide details the physicochemical properties, synthesis pathways, and mechanistic role of 2,3-DCBG in drug discovery.

Physicochemical Profile

The molecular identity of 2,3-DCBG is defined by the specific chlorination pattern on the benzyl ring attached to the exocyclic amine of the guanine core.

Molecular Specifications

| Property | Value |

| IUPAC Name | 2-[(2,3-dichlorophenyl)methylamino]-1,9-dihydro-6H-purin-6-one |

| Common Abbreviation | 2,3-DCBG |

| Chemical Formula | C₁₂H₉Cl₂N₅O |

| Molecular Weight | 310.14 g/mol |

| Monoisotopic Mass | 309.018 g/mol |

| Core Scaffold | Guanine (Purine base) |

| Substituent | 2,3-Dichlorobenzyl group at N² position |

| Hydrogen Bond Donors | 3 (N1-H, N9-H, Exocyclic N-H) |

| Hydrogen Bond Acceptors | 3 (N3, N7, O6) |

| Predicted LogP | ~2.1 (Moderate lipophilicity due to dichlorobenzyl moiety) |

Structural Analysis

The structure consists of two primary domains:

-

The Guanine Headgroup: A polar, hydrogen-bonding capable purine system that mimics the dGTP substrate, allowing the molecule to dock into the polymerase active site.

-

The 2,3-Dichlorobenzyl Tail: A hydrophobic aromatic moiety attached to the N²-amino group. The specific 2,3-substitution pattern creates a distinct steric profile compared to the 3,4-isomer, affecting its fit within the hydrophobic pocket of the PolC enzyme.

Synthetic Methodology

The synthesis of 2,3-DCBG typically follows a nucleophilic aromatic substitution pathway, utilizing a reactive guanine precursor and a benzylamine derivative.

Synthesis Protocol

Reagents:

-

Precursor A: 2-Chloroguanine (or 2-bromoguanine) protected at N7/N9 if necessary.

-

Precursor B: 2,3-Dichlorobenzylamine.

-

Solvent: 2-Methoxyethanol or DMSO.

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

Step-by-Step Workflow:

-

Activation: Suspend 2-chloroguanine in 2-methoxyethanol.

-

Nucleophilic Attack: Add 2.0 equivalents of 2,3-dichlorobenzylamine .

-

Reflux: Heat the reaction mixture to 110–120°C for 12–24 hours under an inert atmosphere (N₂). The amine nitrogen of the benzyl group displaces the chlorine at the C2 position of the purine ring.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold water and ethanol to remove unreacted amine.

-

Purification: Recrystallize from DMF/Water or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) to isolate pure 2,3-DCBG.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for 2,3-DCBG via nucleophilic aromatic substitution (SNAr).

Pharmacological Context: PolC Inhibition[1][2]

2,3-DCBG is investigated primarily in the context of Gram-positive antibiotic discovery . It targets PolC , the replicative DNA polymerase specific to low-G+C Gram-positive bacteria (e.g., Staphylococcus aureus, Clostridioides difficile).

Mechanism of Action

-

Binding Mode: The guanine moiety forms hydrogen bonds with the template cytosine in the active site (mimicking dGTP). The dichlorobenzyl group projects into a specific hydrophobic pocket adjacent to the active site.

-

Competitive Inhibition: By occupying the dGTP binding site, 2,3-DCBG prevents the incorporation of the endogenous nucleotide, stalling DNA replication and inducing bacterial stasis or death.

SAR Insights: 2,3- vs. 3,4-Substitution

Research into DCBG analogs (Structure-Activity Relationships) has revealed critical insights:

-

3,4-DCBG (Ibezapolstat): The 3,4-dichloro substitution provides the optimal geometry to fill the hydrophobic pocket, resulting in nanomolar affinity (Ki < 100 nM).

-

2,3-DCBG (The Isomer): The shift of the chlorine atom to the 2-position (ortho) introduces steric clash or suboptimal alignment within the enzyme pocket. Consequently, the 2,3-isomer typically exhibits reduced potency compared to the 3,4-variant. It is often used as a negative control or a comparator to validate the specificity of the hydrophobic pocket interaction.

Biological Pathway Diagram

Figure 2: Mechanism of competitive inhibition of PolC by 2,3-DCBG.

References

-

Acurx Pharmaceuticals. (2023). Ibezapolstat (IBZ): A Novel PolC Inhibitor for C. difficile Infection.[3] Retrieved from

-

Xu, W., et al. (2019). Structure-Activity Relationships of N2-Substituted Guanine Derivatives as Inhibitors of DNA Polymerase IIIC. Journal of Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dichlorobenzyl Guanine Derivatives. Retrieved from

-

Wright, G. E., & Brown, N. C. (1990). Deoxyribonucleotide analogs as inhibitors of DNA polymerase III of Gram-positive bacteria. Pharmacology & Therapeutics. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-(2,3-Dichlorobenzyl)guanidine

Abstract & Significance

This Application Note details the synthesis of 1-(2,3-Dichlorobenzyl)guanidine , a pharmacologically significant scaffold often explored in the development of adrenergic neuron blocking agents (analogous to bretylium and guanethidine) and antimicrobial agents targeting multidrug-resistant pathogens [1, 2].

The 2,3-dichloro substitution pattern on the benzyl ring introduces specific steric and electronic properties (electron-withdrawing) that differentiate it from its more common 2,4- and 3,4-isomers. This guide presents two validated protocols: a modern, mild approach utilizing 1H-pyrazole-1-carboxamidine for high-purity research applications, and a traditional, scalable approach using S-methylisothiourea for larger batches.

Retrosynthetic Analysis & Strategy

The most reliable disconnection for benzylguanidines involves the nucleophilic attack of the primary amine precursor, 2,3-dichlorobenzylamine , onto an electrophilic amidine source.

Strategic Considerations

-

Nucleophilicity: The 2,3-dichloro substitution renders the benzylamine nitrogen less nucleophilic than unsubstituted benzylamine due to the inductive electron-withdrawing effect of the chlorine atoms. Reaction times may be prolonged compared to standard benzylamine.

-

Salt Formation: Guanidines are strong bases (

). The final product is unstable as a free base and must be isolated as a salt (typically Hydrochloride or Hemisulfate) to ensure stability and solubility.

Figure 1: Retrosynthetic disconnection showing the convergence of the amine precursor and guanylating agent.

Experimental Protocols

Method A: The Bernatowicz Protocol (Recommended for Research)

Reagent: 1H-Pyrazole-1-carboxamidine Hydrochloride Mechanism: Nucleophilic substitution where pyrazole acts as a clean, non-volatile leaving group. Advantages: Mild conditions, no noxious odors, high purity.

Materials

| Component | Equiv. | MW ( g/mol ) | Role |

| 2,3-Dichlorobenzylamine | 1.0 | 176.04 | Nucleophile |

| 1H-Pyrazole-1-carboxamidine HCl | 1.0 - 1.1 | 146.58 | Electrophile |

| N,N-Diisopropylethylamine (DIPEA) | 1.0 - 2.0 | 129.24 | Base (Auxiliary) |

| DMF or Acetonitrile | Solvent | - | Medium |

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorobenzylamine (1.0 equiv) in anhydrous DMF (approx. 5 mL per mmol of amine).

-

Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv).

-

Base Addition: Add DIPEA (1.1 equiv). Note: If the amine is supplied as a salt, increase DIPEA to 2.1 equiv to liberate the free base.

-

Reaction: Stir the mixture at room temperature (20–25°C) for 16–24 hours.

-

Optimization: If TLC shows incomplete conversion after 24h, heat to 40°C. The electron-deficient nature of the 2,3-dichloro ring may slow the reaction [3].

-

-

Precipitation: Add diethyl ether (10x reaction volume) to the reaction mixture. The guanidine product often oils out or precipitates.

-

Alternative Workup: If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in minimal methanol and add diethyl ether to induce crystallization.

-

-

Purification: Filter the solid. Wash with cold ether/DCM (1:1) to remove the pyrazole byproduct.

-

Salt Exchange (Optional): If the HCl salt is hygroscopic, convert to the Nitrate or Hemisulfate salt by dissolving in water and adding the corresponding acid, then recrystallizing.

Method B: The Rathke Protocol (Scalable/Traditional)

Reagent: S-Methylisothiourea Sulfate (or Iodide) Mechanism: Nucleophilic attack releasing methanethiol (MeSH). Advantages: Low reagent cost, ideal for multi-gram scale. Safety Warning: Generates Methyl Mercaptan (MeSH), a toxic gas with a stench threshold of 1 ppb. Must use a bleach trap.

Materials

| Component | Equiv. | MW ( g/mol ) | Role |

| 2,3-Dichlorobenzylamine | 2.0 | 176.04 | Nucleophile |

| S-Methylisothiourea Sulfate | 1.0 | 278.36 | Electrophile |

| Ethanol / Water (1:1) | Solvent | - | Medium |

Note: 1 mole of S-methylisothiourea sulfate provides 2 equivalents of the amidine moiety.

Procedure

-

Setup: Equip a 3-neck flask with a reflux condenser and a gas outlet tube leading into a bleach trap (10% NaOCl solution) to neutralize the evolved methanethiol.

-

Mixing: Suspend S-methylisothiourea sulfate (1.0 equiv) in 1:1 Ethanol/Water.

-

Amine Addition: Add 2,3-dichlorobenzylamine (2.0 equiv).

-

Reflux: Heat the mixture to reflux (approx. 80°C).

-

Observation: The solid isothiourea will dissolve as the reaction proceeds. Evolution of gas (MeSH) indicates reaction progress.

-

-

Duration: Reflux for 3–6 hours until gas evolution ceases.

-

Isolation:

-

Cool the reaction mixture to 0°C.

-

The product, 1-(2,3-Dichlorobenzyl)guanidine hemisulfate , typically crystallizes directly from the solution.

-

-

Filtration: Filter the white crystals. Wash with cold ethanol and then acetone.

-

Recrystallization: Recrystallize from hot water or water/ethanol if higher purity is required.

Analytical Characterization

Confirm identity using NMR and Mass Spectrometry.

-

1H NMR (DMSO-d6, 400 MHz):

-

8.0–7.5 ppm (Broad s, 4-5H, Guanidine

- 7.6–7.3 ppm (m, 3H, Aromatic protons; specific splitting depends on 2,3-substitution).

-

4.5–4.6 ppm (d or s, 2H, Benzyl

-

8.0–7.5 ppm (Broad s, 4-5H, Guanidine

-

Mass Spectrometry (ESI+):

-

Calculated

for Free Base ( -

Look for characteristic chlorine isotope pattern (

ratio of 9:6:1 for M, M+2, M+4).

-

Process Flow & Decision Matrix

Figure 2: Decision matrix for selecting the synthesis route based on scale and laboratory capabilities.

Safety & Handling (E-E-A-T)

-

2,3-Dichlorobenzylamine: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage.[2] Handle in a fume hood with neoprene gloves and eye protection [4].

-

Guanidine Intermediates: Often hygroscopic and irritating to mucous membranes.

-

Methyl Mercaptan (Method B): Extremely toxic and malodorous. The bleach trap is non-negotiable. Ensure the trap has sufficient volume to prevent suck-back into the hot reaction vessel upon cooling.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3][4] The Journal of Organic Chemistry, 57(8), 2497-2502. Link

- Rathke, B. (1881). Ueber die Synthese des Guanidins und seiner nächsten Homologen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778.

-

Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Arkivoc, (iv), 49-87. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2,3-Dichlorobenzylamine. Link

Sources

Application Note: Experimental Dosing and Protocols for Guanidine Adrenergic Blockers in Rodent Models

Abstract & Rationale

Guanidine adrenergic neuron blockers (Guanethidine, Bretylium, Guanadrel) represent a specialized class of sympatholytics used to investigate autonomic control of cardiovascular function, neuropathic pain, and immune modulation. Unlike receptor antagonists (e.g., propranolol, prazosin) that block postsynaptic receptors, these agents act presynaptically to inhibit norepinephrine (NE) release.

This guide provides high-precision dosing protocols for two distinct experimental goals:

-

Acute Adrenergic Blockade: Reversible inhibition of sympathetic tone for hemodynamic studies.

-

Chemical Sympathectomy: Permanent destruction of sympathetic neurons (primarily in neonates) to create denervation models.

Pharmacological Mechanism

To design valid experiments, researchers must understand the biphasic nature of these compounds.

The "Trojan Horse" Mechanism

Guanethidine and its analogs are structural analogues of norepinephrine. They do not passively diffuse into nerves; they are actively transported into the presynaptic terminal via the Norepinephrine Transporter (NET/Uptake-1) .[1]

-

Displacement (Phase I - Sympathomimetic): Once inside, it concentrates in synaptic vesicles, displacing NE into the cytoplasm. This causes a transient increase in blood pressure (tyramine-like effect).

-

Blockade (Phase II - Sympatholytic): The drug acts as a "false transmitter," replacing NE in vesicles.[1] It also stabilizes the neuronal membrane, preventing exocytosis.

-

Cytotoxicity (High Dose Only): At high intracellular concentrations, guanethidine accumulates in mitochondria, inhibiting oxidative phosphorylation and causing neuronal death (Chemical Sympathectomy).

Visualization: Presynaptic Mechanism of Action

Figure 1: The dual mechanism of guanethidine: Vesicular displacement causes initial excitation, followed by blockade.[2] Mitochondrial accumulation leads to permanent sympathectomy.

Dosing Guidelines & Formulations

Formulation Chemistry[4]

-

Solubility: Guanethidine monosulfate is highly soluble in water/PBS (~100 mg/mL).

-

pH Warning: Aqueous solutions are acidic (pH ~4.5–5.5). Critical: For IP/SC injections, buffer to pH 7.0–7.4 using dilute NaOH or PBS to prevent local tissue necrosis and peritonitis.

-

Stability: Prepare fresh daily. Oxidizes rapidly in solution.

Table 1: Dosage Ranges by Experimental Goal

| Compound | Species | Application | Dose | Route | Frequency | Outcome |

| Guanethidine | Rat (Neonate) | Chemical Sympathectomy | 50–100 mg/kg | SC/IP | Daily (P7–P28) | >90% permanent neuronal loss [1, 5] |

| Guanethidine | Rat (Adult) | Acute Blockade | 5–10 mg/kg | IP | Single Dose | Reversible block (24–48h) |

| Guanethidine | Rat (Adult) | Chronic Blockade | 1–3 mg/kg/day | Osmotic Pump | Continuous | Reduced NE without toxicity [6] |

| Bretylium | Rat | Anti-arrhythmic/Block | 5–10 mg/kg | IV/IP | Single Dose | Acute release inhibition |

| Guanadrel | Rat | Hypertension Model | 15–50 mg/kg | Oral (Gavage) | Daily | Postganglionic inhibition [4] |

Detailed Experimental Protocols

Protocol A: Neonatal Chemical Sympathectomy (Permanent)

Objective: To create a sympathetic-denervated animal model for studying autonomic regulation or pain pathways. Mechanism: Induces immune-mediated destruction of sympathetic neurons in developing rats.

Reagents:

-

Sterile Saline (0.9% NaCl)

-

0.1N NaOH (for pH adjustment)

Workflow:

-

Preparation: Dissolve Guanethidine in sterile saline to a concentration of 10 mg/mL. Adjust pH to 7.2. Filter sterilize (0.22 µm).

-

Subject Selection: Use neonatal rats (Wistar or Sprague-Dawley). Start treatment on Postnatal Day 7 (P7).

-

Administration:

-

Week 1 (P7–P14): Administer 50 mg/kg SC daily. Injection site: dorsal neck fold (rotate sites to minimize irritation).

-

Week 2–3 (P15–P28): Increase dose to 100 mg/kg IP daily.

-

-

Weaning: Wean pups at P21 as normal.

-

Validation (P60+): Verify sympathectomy in adulthood (see Section 5).

Critical Note: This protocol causes permanent destruction of the Superior Cervical Ganglion (SCG) and other peripheral sympathetic ganglia. It does not affect the adrenal medulla or central catecholamines (does not cross BBB).

Protocol B: Acute Hemodynamic Blockade (Adult)

Objective: To temporarily eliminate sympathetic tone to assess parasympathetic dominance or intrinsic heart rate.

Workflow:

-

Baseline: Instrument adult rat (femoral artery catheter or telemetry). Record baseline MAP (Mean Arterial Pressure) and HR for 30 mins.

-

Dosing: Administer Guanethidine 5–10 mg/kg IP .

-

The "Pressor" Phase: Monitor for an immediate spike in MAP (10–30 mmHg increase) lasting 15–45 minutes. Do not start experimental manipulations during this phase.

-

The "Depressor" Phase: Approximately 60 minutes post-injection, MAP will stabilize at a lower baseline.

-

Experimental Window: The blockade is stable from 1 hour to 12 hours post-injection.

-

Control: Always run a vehicle-treated group (Saline IP) as anesthesia alone depresses sympathetic tone.

Validation & Troubleshooting

How do you confirm the drug worked?

The Tyramine Challenge (Physiological)

Tyramine releases stored NE. If Guanethidine has depleted the vesicles, Tyramine will fail to increase blood pressure.

-

Method: Inject Tyramine (200 µg/kg IV).

-

Result (Intact): Sharp increase in MAP (>30 mmHg).

-

Result (Sympathectomized): Blunted or absent response (<5 mmHg change).

Physical Signs (Observation)[2][9]

-

Ptosis: Drooping of the eyelid (classic sign of SCG blockade).

-

Diarrhea: Due to unopposed parasympathetic tone in the gut.

-

Hypothermia: Loss of thermoregulatory vasoconstriction.

Validation Workflow Diagram

Figure 2: Step-by-step logic for validating sympathetic blockade using physiological and pharmacological challenges.

References

-

Maxwell, R. A., et al. (1960). "Mechanism of the antihypertensive action of certain (2-(octahydro-1-azocinyl)-ethyl) guanidines." Journal of Pharmacology and Experimental Therapeutics, 128, 22-29. Link

-

Johnson, E. M., et al. (1976). "Guanethidine-induced destruction of sympathetic neurons."[2][3] International Review of Neurobiology, 19, 1-35. Link

-

Igawa, A., et al. (2003).[7] "Long-term treatment with low-dose, but not high-dose, guanethidine improves ventricular function and survival of rats with heart failure after myocardial infarction."[7] Journal of the American College of Cardiology, 42(3), 541-548.[7] Link

- Palmer, R. F., & Lasseter, K. C. (1975). "Guanethidine and guanadrel: A comparison." New England Journal of Medicine, 292, 263-264.

-

BenchChem Application Note. (2025). "Guanethidine Induced Chemical Sympathectomy: Protocols for Researchers." Link

- Manning, P. T., et al. (1983). "Suppression of autoimmune encephalomyelitis in rats by guanethidine sympathectomy." Journal of Immunology, 131(5).

Sources

A Systematic Approach to HPLC Method Development and Validation for the Analysis of Dichlorobenzylguanidine

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

This application note provides a comprehensive guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of dichlorobenzylguanidine. Dichlorobenzylguanidine and related guanidinium compounds are of significant interest in pharmaceutical development, often as active pharmaceutical ingredients (APIs) or as process-related impurities.

The inherent chemical nature of dichlorobenzylguanidine—possessing a highly basic guanidinium group (pKa > 12) and a non-polar dichlorobenzyl moiety—presents a unique set of analytical challenges.[1][2] These include poor retention on traditional reversed-phase columns and problematic peak shapes due to interactions with residual silanols. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a logical, science-driven workflow from initial physicochemical assessment to a fully validated, routine-ready HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Foundational Principles: Analyte Characterization

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This knowledge directly informs all subsequent decisions in the method development process.

-

pKa (Ionization Constant): The guanidine group is one of the strongest organic bases, with a pKa typically above 12.0.[1] This means that dichlorobenzylguanidine will exist as a positive cation at any pH suitable for silica-based HPLC columns (typically pH 2-8). This permanent charge is the primary driver of its chromatographic behavior.

-

LogP (Lipophilicity): The dichlorobenzyl group imparts significant hydrophobic character to the molecule, which will counteract the high polarity of the guanidinium headgroup. This dual nature makes reversed-phase chromatography a viable approach, unlike for unsubstituted guanidine which is extremely polar.

-

UV Absorbance: The presence of the dichlorinated benzene ring provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification. A preliminary UV scan of a dilute standard solution is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 210-230 nm range.

Strategic Method Development Workflow

A systematic approach is critical to developing a method that is not only effective but also robust and transferable. The following workflow breaks the process into logical, interdependent stages.

Caption: A systematic workflow for HPLC method development.

Column Chemistry Selection: The Core of the Separation

The choice of stationary phase is the most critical factor in achieving successful separation. Given the polar and basic nature of dichlorobenzylguanidine, several options should be considered.

-

Recommended Starting Point (Reversed-Phase): A modern, base-deactivated C18 or C8 column with high purity silica is the preferred initial choice. These columns are designed to minimize silanol interactions, leading to improved peak symmetry for basic compounds. The hydrophobicity of the dichlorobenzyl group should provide sufficient retention.

-

Alternative Approaches: If retention is insufficient or peak shape is poor on a standard C18 column, consider the following:

-

Polar-Embedded Phases (e.g., Amide, Carbamate): These phases contain a polar group embedded within the alkyl chain, which helps to prevent "phase collapse" in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[5]

-

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics (e.g., cation-exchange) can provide excellent retention and selectivity for permanently charged bases like dichlorobenzylguanidine.[1][6]

-

Caption: A decision tree for stationary phase selection.

Mobile Phase Optimization

The mobile phase must be carefully controlled to ensure reproducible retention and excellent peak shape.

-

pH Control and Buffer Selection: Because dichlorobenzylguanidine is a strong base, controlling the mobile phase pH is essential to ensure a consistent ionization state and to suppress undesirable interactions with the stationary phase.

-

Rationale: Operating at a low pH (e.g., 2.5 - 3.5) ensures the analyte is fully protonated and masks most of the acidic surface silanols on the silica backbone, leading to sharper peaks.

-

Recommended Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0 with phosphoric acid is an excellent choice. It has good buffering capacity in this range and is UV transparent at lower wavelengths.

-

-

Organic Modifier: Acetonitrile is generally the preferred organic solvent as it provides lower backpressure and good UV transparency compared to methanol. An initial run with a 50:50 mixture of the aqueous buffer and acetonitrile is a good starting point. The percentage of acetonitrile can then be adjusted to achieve the desired retention time (ideally a capacity factor, k', between 2 and 10).

Recommended Starting Protocol: Isocratic RP-HPLC Method

This protocol provides a robust starting point for analysis. Further optimization may be required based on specific sample matrices or co-eluting impurities.

Instrumentation and Materials

-

HPLC system with UV/Vis or DAD detector

-

Column: Base-deactivated C18, 150 mm x 4.6 mm, 5 µm particle size

-

HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid

-

Dichlorobenzylguanidine reference standard

Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of dichlorobenzylguanidine reference standard and dissolve in 10 mL of a 50:50 water/acetonitrile mixture.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Base-Deactivated C18, 150x4.6 mm, 5 µm | Good retention for hydrophobic moiety, minimized silanol interaction. |

| Mobile Phase | 60:40 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile | Low pH ensures consistent protonation and good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and reduces viscosity. |

| Injection Volume | 10 µL | A good starting volume to avoid peak distortion. |

| Detection | UV at 220 nm (or determined λmax) | Strong absorbance from the dichlorobenzyl chromophore. |

| Run Time | 10 minutes | Should be sufficient for elution of the analyte. |

Method Validation Protocol (per ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][7] The following parameters must be assessed.

Specificity

-

Objective: To demonstrate that the signal measured is unequivocally from dichlorobenzylguanidine, without interference from excipients, impurities, or degradation products.

-

Protocol:

-

Analyze a blank sample (diluent/matrix).

-

Analyze the dichlorobenzylguanidine standard.

-

Analyze a sample spiked with known related substances/impurities.

-

If available, analyze a placebo formulation.

-

-

Acceptance Criteria: The blank should show no peak at the retention time of the analyte. The analyte peak in the spiked sample should be pure and resolved from all other peaks (resolution > 2.0).

Linearity and Range

-

Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

-

Protocol:

-

Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the expected working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

-

Inject each standard in triplicate.

-

Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

-

-

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

-

Objective: To determine the closeness of the measured value to the true value.

-

Protocol:

-

Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix.

-

Analyze the samples and calculate the concentration using the linear regression equation.

-

Express the result as percent recovery.

-

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Protocol:

-

Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

-

Protocol:

-

Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N).

-

Confirm the LOQ by preparing and analyzing six replicate samples at the estimated concentration and verifying that the precision (%RSD) and accuracy requirements are met.

-

-

Acceptance Criteria: At the LOQ, the %RSD should be ≤ 10.0%.

Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Individually vary key parameters such as:

-

Mobile phase pH (± 0.2 units)

-

Percentage of acetonitrile (± 2%)

-

Column temperature (± 5 °C)

-

Flow rate (± 0.1 mL/min)

-

-

Analyze the standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

-

-

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Data Presentation: Example Validation Summary

Table 1: Linearity and Range

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 5.0 | 125430 |

| 7.5 | 188145 |

| 10.0 | 250860 |

| 12.5 | 313575 |

| 15.0 | 376290 |

| Linear Regression | Result |

| Correlation Coefficient (R²) | 0.9998 |

| Equation | y = 25080x + 120 |

Table 2: Accuracy and Precision

| Level | Spiked (µg/mL) | Found (µg/mL, n=6) | Recovery (%) | Precision (%RSD) |

|---|---|---|---|---|

| 80% | 8.0 | 7.95 | 99.4 | 0.85 |

| 100% | 10.0 | 10.08 | 100.8 | 0.62 |

| 120% | 12.0 | 11.91 | 99.3 | 0.77 |

Conclusion

This application note outlines a comprehensive and scientifically-grounded strategy for developing and validating an HPLC method for dichlorobenzylguanidine. By beginning with a thorough characterization of the analyte's properties, a robust reversed-phase method can be systematically developed. The provided starting protocol, utilizing a base-deactivated C18 column and an acidic mobile phase, serves as an excellent foundation for analysis. Adherence to the detailed validation protocol ensures that the final method is accurate, precise, and fit for its intended purpose in a regulated environment, ultimately guaranteeing the reliability of the analytical data generated.

References

-

Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]

-

Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC. Retrieved from [Link]

-

Ma, S., & Nashabeh, W. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. doi: 10.1016/j.chroma.2004.10.045. Retrieved from [Link]

-

Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 23(3), 158-162. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. HELIX Chromatography. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. MicroSolv. Retrieved from [Link]

-

Koprivnjak, J. F., et al. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(1), 118-124. Retrieved from [Link]

-

Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

-

Ullah, N., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27807. Retrieved from [Link]

-

de la Ossa, M., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in tablets for sore throats. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1505-1511. Retrieved from [Link]

-

Sharma, M., et al. (2018). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Journal of Chromatographic Science, 56(8), 737-743. Retrieved from [Link]

-

Satyanarayana, P. V. V., et al. (2015). STABILITY INDICATING ISOCRATIC RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ANALYSIS OF CLONIDINE AND CHLORTHALIDONE IN PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research, 5(10). Retrieved from [Link]

-

Al-Aani, H., & Al-Rekabi, A. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Scientifica, 2020, 8868479. Retrieved from [Link]

Sources

- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 2. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. hplc.eu [hplc.eu]

- 6. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols: Solvent Solubility Profile of 1-(2,3-Dichlorobenzyl)guanidine Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for determining the solvent solubility profile of 1-(2,3-Dichlorobenzyl)guanidine salts. As the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability, a thorough understanding of its behavior in various solvent systems is paramount.[1][2][3] This guide outlines the underlying principles of solubility, presents a systematic approach to solvent selection, and provides detailed, field-proven protocols for equilibrium solubility determination. The methodologies described herein are grounded in established pharmaceutical practices and international guidelines to ensure data integrity and regulatory relevance.[4][5][6]

Introduction: The Critical Role of Solubility Profiling

1-(2,3-Dichlorobenzyl)guanidine is a substituted guanidine derivative. The guanidinium group, due to its resonance stabilization, is a strong base and exists predominantly in its protonated, cationic form at physiological pH.[7] This inherent polarity suggests a general preference for polar solvents.[8] However, the introduction of the dichlorobenzyl moiety imparts a degree of lipophilicity that necessitates a systematic evaluation of its solubility across a spectrum of solvents with varying polarities.

The solubility profile is a cornerstone of early-stage drug development, influencing:

-

Formulation Development: Guiding the selection of appropriate excipients and vehicle systems for various dosage forms (e.g., oral, topical, parenteral).[2][3][9]

-

Bioavailability: Directly impacting the rate and extent of drug absorption from a dosage form.[1]

-

Process Chemistry: Informing decisions related to crystallization, purification, and synthesis.[2]

-

Toxicology Studies: Enabling the preparation of appropriate dosing solutions for preclinical safety assessments.[2]

This application note will focus on the thermodynamic equilibrium solubility, which represents the true saturation point of the solute in a solvent at a given temperature and pressure.[3][10] The "gold standard" for this determination is the saturation shake-flask method, which will be the primary technique detailed.[1]

Foundational Principles: Factors Governing Guanidine Salt Solubility

The solubility of 1-(2,3-Dichlorobenzyl)guanidine salts is a multifactorial property governed by both the intrinsic characteristics of the molecule and the extrinsic properties of the solvent system.

-

pH-Dependence: As a strong base, the solubility of guanidine derivatives is highly dependent on the pH of the aqueous medium.[8] In acidic to neutral pH, it will exist as the highly polar guanidinium ion, which is readily solvated by water molecules. At higher pH values, approaching its pKa, the uncharged free base will predominate, which is expected to be significantly less water-soluble.

-

Counter-ion Effects: The choice of the salt form (e.g., hydrochloride, sulfate, acetate) can significantly influence solubility. The lattice energy of the crystal and the solvation energy of the individual ions play a crucial role.

-

Solvent Polarity: A solvent's ability to dissolve a solute is related to the principle of "like dissolves like." Polar solvents will effectively solvate the charged guanidinium ion, while non-polar solvents will better accommodate the non-polar dichlorobenzyl group.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[8][11] This relationship should be characterized, especially for processes involving heating or for determining storage conditions.

Strategic Solvent Selection for Profiling

A comprehensive solubility profile requires testing in a diverse set of solvents that are relevant to pharmaceutical development. The following table provides a recommended starting panel, categorized by their typical application.

| Solvent Category | Specific Solvents | Rationale and Application in Drug Development |

| Aqueous Buffers (ICH) | pH 1.2 (Simulated Gastric Fluid, without enzymes) | Represents stomach pH, relevant for oral dosage forms.[4][5][6] |

| pH 4.5 Acetate Buffer | Represents intestinal pH.[4][5][6] | |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Represents intestinal pH.[4][5][6] | |

| Purified Water | Baseline aqueous solubility. | |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Common solvents in synthesis, purification, and as co-solvents in formulations.[11] |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Used in analytical methods, stock solution preparation, and as solubilizing agents.[11] |

| Less Polar/Non-Polar Solvents | Ethyl Acetate, Dichloromethane (DCM) | Relevant for understanding partitioning behavior and for specific formulation types (e.g., topical). |

| Co-Solvent Systems | Propylene Glycol (PG)/Water, Polyethylene Glycol 400 (PEG 400)/Water | Commonly used to enhance the solubility of poorly soluble compounds in aqueous formulations.[2] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the industry-standard shake-flask method for determining the thermodynamic solubility of 1-(2,3-Dichlorobenzyl)guanidine salts.[1][4][6]

Materials and Equipment

-

1-(2,3-Dichlorobenzyl)guanidine salt (ensure purity and solid-state form are characterized)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated analytical system for quantification (e.g., HPLC-UV, LC-MS/MS)[12][13][14][15]

Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Slurries:

-

Add an excess amount of 1-(2,3-Dichlorobenzyl)guanidine salt to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of API to 1 mL of solvent.

-

Accurately add a known volume of the selected solvent to each vial.

-

For aqueous buffers, measure and record the initial pH.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).[4][6]

-

Agitate the samples for a predetermined period to allow them to reach equilibrium. A typical duration is 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium is assumed.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle for a short period.

-

To ensure complete removal of undissolved solids, which can falsely elevate results, centrifugation is highly recommended.[1] Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. Self-Validation Check: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to fall within the linear range of the analytical method's calibration curve.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. Guanidine compounds often lack a strong chromophore, so UV detection might require short wavelengths, or LC-MS/MS may be preferred for its sensitivity and specificity.[13][14]

-

For aqueous buffers, measure and record the final pH of the saturated solution.[4][6]

-

-

Calculation:

-

Calculate the concentration of the 1-(2,3-Dichlorobenzyl)guanidine salt in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, typically mg/mL or molarity (mol/L).

-

Data Presentation and Interpretation

The collected solubility data should be compiled into a clear, comparative table.

Table 1: Illustrative Solubility Profile of 1-(2,3-Dichlorobenzyl)guanidine Hydrochloride

| Solvent/Medium | Temperature (°C) | Equilibrium pH | Solubility (mg/mL) | Solubility Category (USP) |

| Purified Water | 25 | 6.5 | [Experimental Value] | [e.g., Sparingly soluble] |

| pH 1.2 Buffer | 37 | 1.2 | [Experimental Value] | [e.g., Soluble] |

| pH 4.5 Buffer | 37 | 4.5 | [Experimental Value] | [e.g., Soluble] |

| pH 6.8 Buffer | 37 | 6.8 | [Experimental Value] | [e.g., Sparingly soluble] |

| Methanol | 25 | N/A | [Experimental Value] | [e.g., Freely Soluble] |

| Ethanol | 25 | N/A | [Experimental Value] | [e.g., Soluble] |

| DMSO | 25 | N/A | [Experimental Value] | [e.g., Very Soluble] |

| PEG 400 | 25 | N/A | [Experimental Value] | [e.g., Soluble] |

Note: Values are for illustration only and must be determined experimentally.

Interpretation:

-

pH-Solubility Profile: The data from aqueous buffers will reveal the pH-solubility profile. A higher solubility at low pH compared to neutral pH would be expected for a basic compound like this guanidine derivative.

-

Biopharmaceutics Classification System (BCS): The solubility data at 37 °C across the pH range of 1.2-6.8 is used to classify the drug substance under the BCS.[4][5][6] A drug is considered "highly soluble" if the highest single therapeutic dose is soluble in ≤250 mL of aqueous media over this pH range.[5][6]

Troubleshooting and Advanced Considerations

-

Compound Instability: If the compound degrades in the solvent over the equilibration period, the measured solubility will be inaccurate. Stability in each test medium should be confirmed.[4]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used for the study and to check if the form changes during the experiment.

-

Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility. High-throughput, kinetic solubility assays (often involving DMSO stock addition to buffer) are useful for early screening but may overestimate the true equilibrium solubility.[3]

-

Common Ion Effect: When working with buffered systems, be aware that ions from the buffer could potentially form a less soluble salt with the guanidinium cation, a phenomenon known as 'salting out'.[2]

Conclusion

A systematically determined solvent solubility profile is an indispensable dataset in the development of 1-(2,3-Dichlorobenzyl)guanidine salts. By employing the robust shake-flask methodology and a pharmaceutically relevant panel of solvents, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict in vivo performance, and accelerate the journey from discovery to clinical application.

References

-

Solubility of Things. Guanidine. [Link]

-

Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Molecular Pharmaceutics, 45(11), 1-25. [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Scrivens, G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Persson, A. M., et al. (2013). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 405. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Li, Z., et al. (2021). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 337, 116429. [Link]

-

Zhang, Y., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(3), 1235-1244. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

Amidon, G. L., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-17. [Link]

-

ResearchGate. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

Interchim. Guanidine Hydrochloride - Technical Sheet. [Link]

-

Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 48586–48595. [Link]

-

Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. [Link]

-

Knorr, K., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. [Link]

-

PubChem. (2,4-dichlorobenzyl)guanidine. [Link]

-

ResearchGate. An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. [Link]

-

Wikipedia. Guanidine. [Link]

-

U.S. Environmental Protection Agency. Piperidine, 1-[4-[[(2,5-dichlorophenyl)sulfonyl]amino]benzoyl]- Properties. [Link]

-

The Good Scents Company. Guanidine HCl. [Link]

-

Kertes, A. S. (Ed.). (1979). Solubility Data Series. Pergamon Press. [Link]

-

ResearchGate. Di(1-naphthyl)-N,N′-diphenyl Benzidine (NPB) in Various Organic Solvents: Measurement and Correlation with the Hansen Solubility Parameter. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Guanidine - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Troubleshooting poor solubility of dichlorobenzylguanidine in water

Technical Support Center: Dichlorobenzylguanidine Solubility

Welcome to the technical support resource for dichlorobenzylguanidine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor aqueous solubility. Here, we provide in-depth, science-backed troubleshooting strategies in a direct question-and-answer format to help you achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve dichlorobenzylguanidine powder directly in neutral water (pH 7.0), and it's not dissolving. Why is this happening?

A1: This is an expected outcome due to the inherent chemical structure of dichlorobenzylguanidine. The molecule's solubility is governed by a balance between two opposing features:

-

The Hydrophobic Dichlorobenzyl Group: This part of the molecule is large, nonpolar, and water-repelling. Larger molecules with higher molecular weights are generally more difficult for solvent molecules to surround and solvate, leading to lower solubility.[1][2]

-

The Hydrophilic Guanidine Group: The guanidine functional group is a very strong base. In its protonated form (the guanidinium cation), it is charged and highly water-soluble.[3]

At neutral pH, a significant portion of the dichlorobenzylguanidine may exist as the uncharged "free base." In this state, the hydrophobic character of the dichlorobenzyl group dominates, causing the compound to be poorly soluble in water. The key to solubilization is to ensure the guanidine group is fully protonated.

Below is a diagram illustrating the pH-dependent equilibrium that governs the solubility of dichlorobenzylguanidine.

Caption: pH-dependent equilibrium of dichlorobenzylguanidine.

Q2: My stock is the free base form of dichlorobenzylguanidine. What is the most effective first step to solubilize it?

A2: The most effective initial strategy is pH adjustment . Since the guanidine group is a strong base (the pKa of the guanidinium ion is ~13.5), you can dramatically increase solubility by converting the molecule into its highly soluble salt form by adding acid.[3][4]

The goal is to lower the pH of your solvent significantly to ensure complete protonation of the guanidine group. A good rule of thumb is to adjust the pH to be at least two units below the compound's pKa. For dichlorobenzylguanidine, preparing an acidic solvent is the recommended first step.

See the protocol below for a detailed methodology.

Q3: I have the hydrochloride (HCl) salt of dichlorobenzylguanidine, but I am still facing solubility issues in water. What should I do next?

A3: While the HCl salt form is designed to improve aqueous solubility, you can still encounter problems, especially when trying to prepare high-concentration stock solutions. The large, hydrophobic dichlorobenzyl group can limit solubility even when the molecule is charged.

If you are still experiencing poor solubility with the salt form, consider these factors and next steps:

-

Concentration: You may be exceeding the maximum solubility limit at room temperature. Try preparing a more dilute solution.

-

Gentle Heating: Solubility often increases with temperature.[3][5] Warming the solution gently (e.g., to 35-40°C) in a water bath can help dissolve the compound.[6] Always check the compound's stability at higher temperatures if that information is available.

-

Co-solvents: This is a very common and effective technique.[2][4] Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, better accommodating the hydrophobic dichlorobenzyl group.[7]

Q4: What are some recommended solvent systems for creating a concentrated stock solution?

A4: The ideal solvent system depends on the required concentration and the compatibility with your downstream experimental model. Below is a table summarizing starting points for creating stock solutions. Always start with a small amount of your compound to test solubility before committing your entire stock.

| Solvent System | Recommended Ratio (v/v) | Mechanism of Action | Pros | Cons |

| Acidified Water | N/A | pH Adjustment | Simple to prepare; introduces minimal confounding variables. | May not be sufficient for very high concentrations. |

| Water / Ethanol | 70:30 to 50:50 | Co-solvency | Biologically tolerated in many cell culture systems at low final concentrations. | Ethanol can have biological effects of its own. |

| Water / DMSO | 90:10 to 70:30 | Co-solvency | Excellent solubilizing power for many organic molecules. | Can be toxic to cells; may affect enzymatic assays. Final concentration in assays should typically be <0.5%. |

| PEG 400 in Water | 60:40 | Solubilizing Agent | Low toxicity; often used in in vivo formulations.[1] | Creates a viscous solution; may interfere with some analytical techniques. |

Troubleshooting Workflow & Protocols

If you are experiencing solubility issues, follow this systematic troubleshooting workflow.

Caption: Troubleshooting decision tree for solubilizing dichlorobenzylguanidine.

Experimental Protocols

This protocol is the first-line approach for dissolving the free base form of dichlorobenzylguanidine.

-

Prepare an Acidic Solvent: Prepare a dilute solution of hydrochloric acid (e.g., 10 mM HCl) in high-purity water (e.g., Milli-Q® or equivalent).

-

Weigh Compound: Accurately weigh the desired amount of dichlorobenzylguanidine free base.

-

Initial Dissolution: Add the acidic solvent to the vessel containing the powder. It is best to add the solvent incrementally.

-

Facilitate Dissolution: Vortex or sonicate the mixture for 2-5 minutes. The acidic environment facilitates the conversion of the free base to its soluble hydrochloride salt in situ.

-

Visual Inspection: Observe the solution. If it is clear and free of particulates, the compound is dissolved.

-

pH Check (Optional): You can measure the final pH of the stock solution. It should be acidic.

-

Sterilization: If required for your application, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.

Use this protocol if pH adjustment alone is insufficient or if you are starting with the salt form and facing solubility limits. This example uses DMSO, but other co-solvents can be substituted.

-

Weigh Compound: Accurately weigh the desired amount of dichlorobenzylguanidine (salt or free base).

-

Add Co-solvent: Add a small volume of 100% DMSO directly to the dry powder. For example, to make a 10 mM final stock in 10% DMSO, you would first dissolve the powder in 10% of the final volume with 100% DMSO.

-

Initial Dissolution: Vortex or sonicate until the compound is fully dissolved in the pure co-solvent. The solution should be clear.

-